molecular formula C7H9BrOS B13609433 1-(4-Bromothiophen-2-yl)propan-2-ol

1-(4-Bromothiophen-2-yl)propan-2-ol

Cat. No.: B13609433
M. Wt: 221.12 g/mol
InChI Key: WYKVGTSTIPDZDH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(4-Bromothiophen-2-yl)propan-2-ol typically involves the bromination of thiophene followed by the addition of a propanol group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the thiophene ring .

In industrial settings, the production of this compound may involve more scalable methods, including continuous flow synthesis, which allows for better control over reaction conditions and yields .

Chemical Reactions Analysis

1-(4-Bromothiophen-2-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield 1-(4-Bromothiophen-2-yl)propan-2-one .

Scientific Research Applications

1-(4-Bromothiophen-2-yl)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromothiophen-2-yl)propan-2-ol involves its interaction with specific molecular targets. The bromine atom and the thiophene ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate various biological pathways, including enzyme inhibition and receptor binding, leading to its observed effects .

Comparison with Similar Compounds

1-(4-Bromothiophen-2-yl)propan-2-ol can be compared with other similar compounds such as:

    1-(4-Chlorothiophen-2-yl)propan-2-ol: Similar structure but with a chlorine atom instead of bromine.

    1-(4-Fluorothiophen-2-yl)propan-2-ol: Contains a fluorine atom in place of bromine.

    1-(4-Iodothiophen-2-yl)propan-2-ol: Features an iodine atom instead of bromine.

The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical and biological properties compared to its halogenated analogs .

Properties

Molecular Formula

C7H9BrOS

Molecular Weight

221.12 g/mol

IUPAC Name

1-(4-bromothiophen-2-yl)propan-2-ol

InChI

InChI=1S/C7H9BrOS/c1-5(9)2-7-3-6(8)4-10-7/h3-5,9H,2H2,1H3

InChI Key

WYKVGTSTIPDZDH-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CS1)Br)O

Origin of Product

United States

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